molecular formula C10H18N4O B13177585 N-[2-(diethylamino)ethyl]-1H-imidazole-1-carboxamide

N-[2-(diethylamino)ethyl]-1H-imidazole-1-carboxamide

Cat. No.: B13177585
M. Wt: 210.28 g/mol
InChI Key: IUTVTBCNSFPILL-UHFFFAOYSA-N
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Description

N-[2-(Diethylamino)ethyl]-1H-imidazole-1-carboxamide is a synthetic compound featuring an imidazole core linked to a diethylaminoethyl group via a carboxamide bridge. This structure confers both basicity (from the tertiary amine) and hydrogen-bonding capacity (from the carboxamide and imidazole moieties).

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]imidazole-1-carboxamide

InChI

InChI=1S/C10H18N4O/c1-3-13(4-2)7-6-12-10(15)14-8-5-11-9-14/h5,8-9H,3-4,6-7H2,1-2H3,(H,12,15)

InChI Key

IUTVTBCNSFPILL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)N1C=CN=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-1H-imidazole-1-carboxamide typically involves the reaction of imidazole with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The purification process may involve crystallization or distillation to ensure the compound meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(diethylamino)ethyl]-1H-imidazole-1-carboxamide has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets in the body. It is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The compound’s ability to cross cell membranes and reach intracellular targets is crucial for its biological activity .

Comparison with Similar Compounds

Structural and Functional Divergence

  • Substituent Effects on Lipophilicity: The trichlorophenoxy group in Prochloraz () increases lipophilicity, enhancing its antifungal activity by promoting membrane penetration in pathogens . The 3,4-dimethoxyphenyl group () introduces polarizable methoxy groups, balancing solubility and receptor affinity, a feature common in CNS-targeting drugs .
  • Amine Group Variations: Diethylaminoethyl (target compound) vs.

Pharmacological and Industrial Relevance

  • Prochloraz () is a commercial fungicide, highlighting how electron-withdrawing substituents (e.g., Cl) enhance agrochemical efficacy .
  • Fluorophenylamino derivatives () are common in drug discovery, where fluorine atoms improve metabolic stability and binding affinity .
  • Simpler analogues like N,N-dimethyl-1H-imidazole-1-carboxamide () serve as scaffolds for structure-activity relationship (SAR) studies due to their synthetic accessibility .

Biological Activity

N-[2-(diethylamino)ethyl]-1H-imidazole-1-carboxamide, often referred to as compound 2, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of RNA polymerase I (Pol I). This inhibition leads to nucleolar stress characterized by the relocalization of nucleolar proteins and degradation of RPA194, a key subunit of Pol I. Studies have demonstrated that at submicromolar concentrations, this compound can induce significant nucleolar stress in cancer cell lines, such as U2OS osteosarcoma cells, resulting in decreased cell viability .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications to the diethylamino group and the imidazole core can significantly influence the biological activity of the compound. For instance, derivatives with variations in the carboxamide moiety showed differing potencies against cancer cell lines. The presence of specific functional groups was essential for maintaining activity; for example, compounds lacking an amino group in the carboxamide arm exhibited no biological activity .

Compound Modification Biological Activity
Compound 2Base structureInhibits Pol I, induces nucleolar stress
Compound 8Methyl substitutionIncreased potency against U2OS cells
Compound 9Hydroxyl group additionModerate activity
Compound 14No amino groupNo activity

Cytotoxicity Studies

In vitro studies have shown that this compound and its derivatives exhibit varying degrees of cytotoxicity across different cancer cell lines. The WST-1 assay revealed that compounds causing significant degradation of RPA194 also led to substantial loss of cell viability. For example, compounds with effective nucleolar stress induction were correlated with higher cytotoxicity levels in U2OS cells .

Case Studies

A notable case study involved the evaluation of compound 2's effects on tumor growth in vivo. In a mouse model implanted with colon carcinoma cells, treatment with compound 2 resulted in a moderate growth delay, indicating its potential as an antitumor agent. The study highlighted that the most potent analogs could lead to significant tumor regression without severe toxicity .

Pharmacokinetics and Metabolism

Pharmacokinetic studies have shown that compound 2 possesses a favorable profile, with a half-life of approximately 2.5 hours following intraperitoneal administration. In vitro assessments indicated that it has a half-life of 57 minutes in human liver microsomes, suggesting moderate metabolic stability. Notably, N-dealkylation was identified as a major metabolic pathway for this compound .

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